(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol
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Overview
Description
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is an organic compound characterized by the presence of a dioxooxathiolane ring attached to a diphenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxooxathiolan-3-yl)-diphenylmethanol typically involves the reaction of diphenylmethanol with a suitable oxathiolane precursor. One common method includes the use of 2,2-dioxooxathiolane-3-yl chloride, which reacts with diphenylmethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxooxathiolane ring to a more reduced form.
Substitution: The hydroxyl group in the diphenylmethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxathiolane derivatives.
Substitution: Formation of substituted diphenylmethanol derivatives.
Scientific Research Applications
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dioxooxathiolan-3-yl)-diphenylmethanol involves its interaction with specific molecular targets. The dioxooxathiolane ring can interact with nucleophilic sites in biological molecules, while the diphenylmethanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dioxooxathiolan-4-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-5-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-3-yl)-phenylmethanol
Uniqueness
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is unique due to the specific positioning of the dioxooxathiolane ring and the diphenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
76570-08-6 |
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Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2,2-dioxooxathiolan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C16H16O4S/c17-16(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-11-12-20-21(15,18)19/h1-10,15,17H,11-12H2 |
InChI Key |
WYRSNQDDRGJYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COS(=O)(=O)C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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